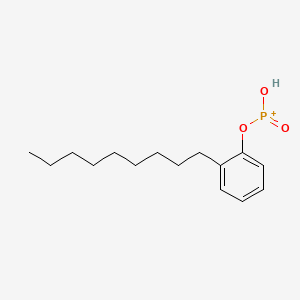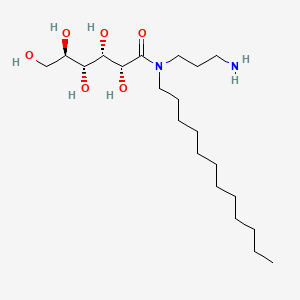
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide is a chemical compound known for its unique structure and properties. It consists of a dodecyl chain attached to a gluconamide moiety, which is further substituted with an aminopropyl group. This compound is significant in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and unique characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-dodecyl-D-gluconamide typically involves the reaction of dodecylamine with gluconolactone, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like Raney’s nickel. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of biocidal disinfectants and surfactants.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-N-dodecyl-D-gluconamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar structure but with a propane-1,3-diamine moiety instead of gluconamide.
3-Aminopropyltriethoxysilane: Contains an aminopropyl group but is used primarily for surface modification of nanoparticles.
Uniqueness
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide is unique due to its gluconamide moiety, which imparts specific properties such as enhanced solubility and biocompatibility. This makes it particularly suitable for applications in medicine and biology, where these properties are crucial .
Eigenschaften
CAS-Nummer |
93840-56-3 |
|---|---|
Molekularformel |
C21H44N2O6 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C21H44N2O6/c1-2-3-4-5-6-7-8-9-10-11-14-23(15-12-13-22)21(29)20(28)19(27)18(26)17(25)16-24/h17-20,24-28H,2-16,22H2,1H3/t17-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
CCAKFFMYVWVAAF-YSTOQKLRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



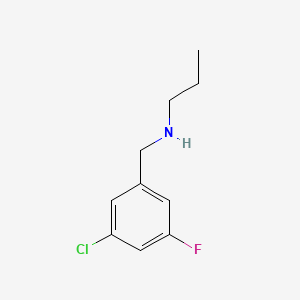
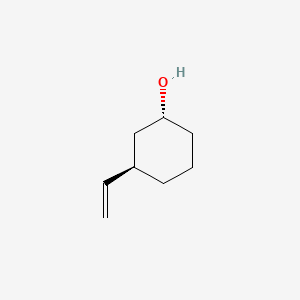
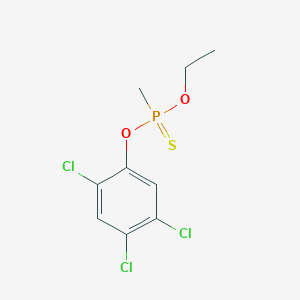
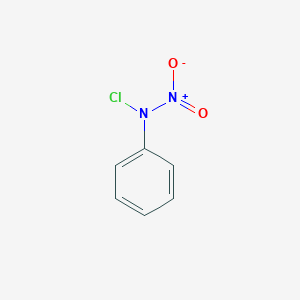
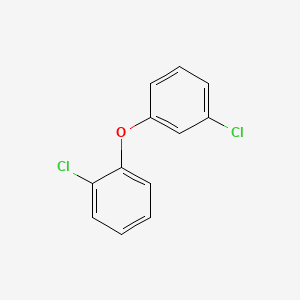
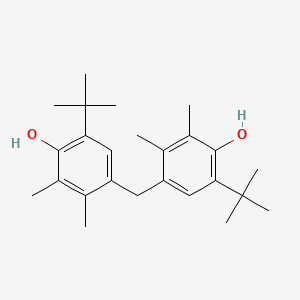
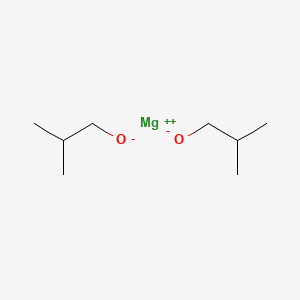

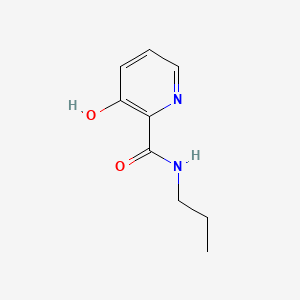
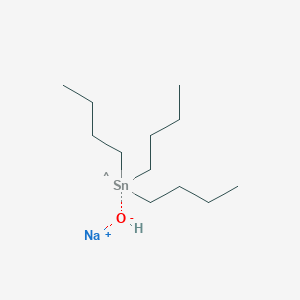
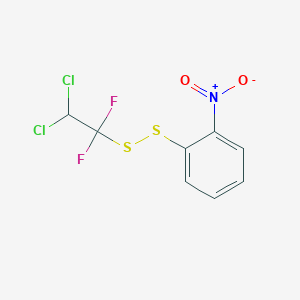
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
